2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine familyThe imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile and valuable framework in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-3-nitropyridine as a starting material. The nitro group is reduced to form 2,3-diaminopyridine, which then undergoes cyclization with a methoxy-substituted reagent to form the desired imidazopyridine .
Industrial Production Methods
Industrial production of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: The compound finds applications in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family:
2-Mercapto-5-methoxyimidazo[4,5-b]pyridine: This compound has a thiol group instead of a chlorine atom, which can lead to different reactivity and biological activities.
2-cyanoimidazopyridine:
1,3-Dihydro-5-methoxy-2H-imidazo[4,5-b]pyridine-2-thione: This compound has a thione group, which can affect its stability and reactivity.
The uniqueness of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
BIZUOYPTEHQHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)Cl |
Origin of Product |
United States |
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